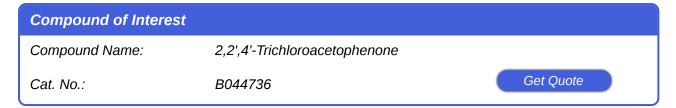


2,2',4'-Trichloroacetophenone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **2,2',4'-trichloroacetophenone**, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its chemical identity, physical and chemical properties, synthesis protocols, toxicological data, and its role in the synthesis of antifungal agents and as a degradation product of the insecticide chlorfenvinphos.

Chemical Identity and Synonyms

2,2',4'-Trichloroacetophenone is a chlorinated aromatic ketone with the chemical formula C₈H₅Cl₃O.[1][2] To facilitate comprehensive research, a list of its common synonyms, alternative names, and chemical identifiers is provided below.

Table 1: Synonyms and Alternative Names for 2,2',4'-Trichloroacetophenone



Туре	Identifier
Systematic Name	2-chloro-1-(2,4-dichlorophenyl)ethanone[3][4]
CAS Number	4252-78-2[1][2][5]
Common Synonyms	2,4-Dichlorophenacyl chloride[2][5]
α ,2,4-Trichloroacetophenone[2][4]	
omega,2,4-Trichloroacetophenone[5]	
Chloromethyl 2,4-dichlorophenyl ketone[2][4]	
Ethanone, 2-chloro-1-(2,4-dichlorophenyl)-[1][4]	
2,2',4'-Trichloracetophenon[1]	
Econazole Impurity 11[1]	
Miconazole Impurity 5[2]	
Beilstein/REAXYS	957098[5]
EC Number	224-218-2[4][5]
MDL Number	MFCD00000934[1][5]

Physicochemical Properties

A summary of the key physical and chemical properties of **2,2',4'-trichloroacetophenone** is presented in the table below, providing essential data for handling, storage, and experimental design.

Table 2: Physicochemical Data for 2,2',4'-Trichloroacetophenone



Property	Value	Reference
Molecular Weight	223.48 g/mol	[1][5]
Appearance	Off-white to yellow crystalline solid/powder	[1][3]
Melting Point	47-54 °C	[1][5]
Boiling Point	130-135 °C at 4 mmHg	[1][5]
Density	1.312 g/cm ³	[1][3]
Solubility in Water	60 mg/L at 20 °C	[1]
Flash Point	>110 °C (>230 °F)	[1][5]
InChI Key	VYWPPRLJNVHPEU- UHFFFAOYSA-N	[2][5]
SMILES	CICC(=O)c1ccc(CI)cc1CI	[5]

Experimental Protocols

This section provides detailed methodologies for key experiments involving **2,2',4'-trichloroacetophenone**, including its synthesis and its application in the preparation of antifungal compounds.

Synthesis of 2,2',4'-Trichloroacetophenone via Friedel-Crafts Acylation

2,2',4'-Trichloroacetophenone is commonly synthesized via the Friedel-Crafts acylation of 1,3-dichlorobenzene with chloroacetyl chloride using a Lewis acid catalyst such as aluminum trichloride.[2]

Materials:

- 1,3-Dichlorobenzene (147 g)
- Chloroacetyl chloride (113 g)



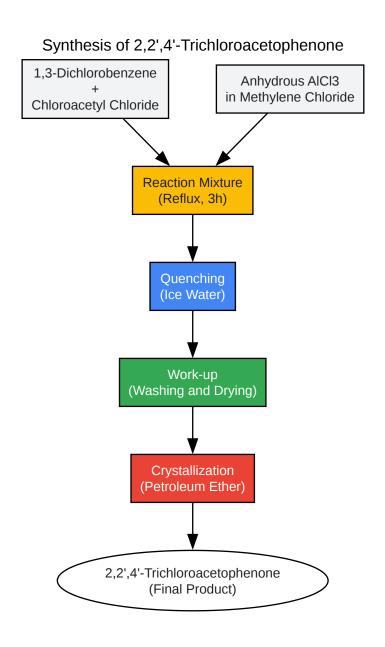
- Anhydrous aluminum trichloride (147 g)
- Methylene chloride (750 mL)
- Ice water
- Deionized water
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- · Petroleum ether

Procedure:

- To a three-necked flask equipped with a stirrer, add 1,3-dichlorobenzene (147 g), chloroacetyl chloride (113 g), and methylene chloride (750 mL) at room temperature.
- With stirring, add anhydrous aluminum trichloride (147 g) in batches.
- After the addition is complete, heat the reaction mixture to reflux and maintain for 3 hours.
- Upon completion, carefully pour the mixture into ice water to quench the reaction.
- Separate the organic and aqueous phases.
- Wash the organic phase sequentially with deionized water (2 x 500 mL) and saturated sodium bicarbonate solution (2 x 500 mL).[2]
- Dry the organic phase with anhydrous sodium sulfate and filter.
- Concentrate the filtrate by rotary evaporation.
- Add petroleum ether (1200 mL) to the residue and cool in a refrigerator overnight to induce crystallization.
- Collect the crystalline product by filtration, wash with a small amount of cold petroleum ether, and dry under vacuum.



• The expected yield of **2,2',4'-trichloroacetophenone** is approximately 193 g (86%).[2]



Click to download full resolution via product page

Caption: Workflow for the synthesis of 2,2',4'-trichloroacetophenone.

Synthesis of a Miconazole Analogue



2,2',4'-Trichloroacetophenone is a precursor for the synthesis of imidazole-based antifungal agents like miconazole and isoconazole.[1] The following protocol describes the synthesis of a miconazole analogue.

Step 1: Reduction of 2-Chloro-1-(2,4-dichlorophenyl)ethanone

• The starting material, 2-Chloro-1-(2,4-dichlorophenyl)ethanone, is reduced to 2-Chloro-1-(2,4-dichlorophenyl)ethanol using sodium borohydride (NaBH₄) in aqueous methanol.

Step 2: Amination with Imidazole

- The resulting 2-Chloro-1-(2,4-dichlorophenyl)ethanol is then subjected to amination with imidazole.
- This reaction is carried out using a weak base, such as anhydrous potassium carbonate (K₂CO₃), in dimethylformamide (DMF) as the solvent.
- The reaction mixture is quenched in ice water to remove salts and the solvent, yielding the desired product, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol.

Toxicological Assessment: In Vitro Skin Irritation

2,2',4'-Trichloroacetophenone is classified as a skin irritant. The following protocol is a generalized methodology for in vitro skin irritation testing based on the OECD Test Guideline 439, which utilizes a reconstructed human epidermis (RhE) model.

Materials:

- Reconstructed human epidermis (RhE) tissue models
- Assay medium
- **2,2',4'-Trichloroacetophenone** (test substance)
- Phosphate-buffered saline (PBS)
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)



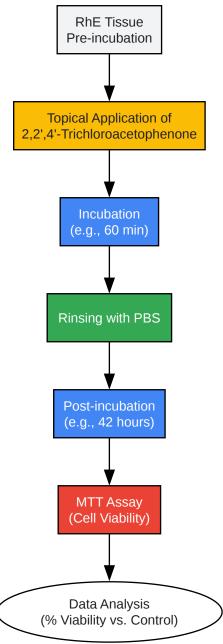
- Isopropanol
- Negative control (e.g., PBS)
- Positive control (e.g., 5% Sodium Dodecyl Sulfate)

Procedure:

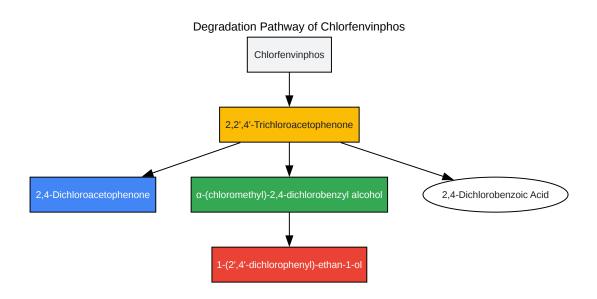
- Pre-incubation: Culture the RhE tissues in assay medium at 37°C and 5% CO₂.
- Application of Test Substance: Apply a defined amount of 2,2',4'-trichloroacetophenone
 (e.g., 25 mg for a solid) topically to the stratum corneum of the RhE tissue. Treat negative
 and positive control tissues in parallel.
- Incubation: Incubate the treated tissues for a specified period (e.g., 60 minutes) at 37°C and 5% CO₂.
- Rinsing: Thoroughly rinse the tissues with PBS to remove the test substance.
- Post-incubation: Transfer the tissues to fresh assay medium and incubate for a posttreatment period (e.g., 42 hours).
- MTT Assay:
 - Incubate the tissues with MTT solution for approximately 3 hours. Viable cells will reduce the yellow MTT to a blue formazan precipitate.
 - Extract the formazan from the tissues using isopropanol.
- Measurement: Measure the optical density of the extracted formazan solution using a spectrophotometer.
- Data Analysis: Calculate the percentage of cell viability for the test substance relative to the negative control. A reduction in viability below a certain threshold (typically ≤ 50%) indicates that the substance is a skin irritant.



In Vitro Skin Irritation Test Workflow (OECD TG 439)







Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2,2',4'-Trichloroacetophenone synthesis chemicalbook [chemicalbook.com]
- 2. ecetoc.org [ecetoc.org]
- 3. thepsci.eu [thepsci.eu]
- 4. x-cellr8.com [x-cellr8.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]



 To cite this document: BenchChem. [2,2',4'-Trichloroacetophenone: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b044736#2-2-4-trichloroacetophenone-synonyms-and-alternative-names]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com